molecular formula C16H24BrNO3 B13079766 tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate

Cat. No.: B13079766
M. Wt: 358.27 g/mol
InChI Key: WTLMNJOAAGLRRT-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromine atom attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable benzyloxy and bromo-substituted propyl derivative. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include di-tert-butyl dicarbonate and O-benzylhydroxylamine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.

    Substitution: The bromine atom in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl N-[2-(benzyloxy)-3-bromo-2-methylpropyl]carbamate is unique due to the presence of the bromine atom and the specific arrangement of functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H24BrNO3

Molecular Weight

358.27 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-methyl-2-phenylmethoxypropyl)carbamate

InChI

InChI=1S/C16H24BrNO3/c1-15(2,3)21-14(19)18-12-16(4,11-17)20-10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19)

InChI Key

WTLMNJOAAGLRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CBr)OCC1=CC=CC=C1

Origin of Product

United States

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